

Technical Application Note: 6-Bromo-N-methylpyridazin-4-amine

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Compound of Interest

Compound Name: 6-Bromo-N-methylpyridazin-4-amine

Cat. No.: B13011354

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Introduction & Medicinal Utility

6-Bromo-N-methylpyridazin-4-amine is a high-value "scaffold-linker-functional" block used primarily in the discovery of kinase inhibitors (e.g., JAK, SYK, MAPK pathways) and GPCR ligands. Its structural uniqueness lies in the pyridazine (1,2-diazine) core, which offers distinct physicochemical properties compared to the ubiquitous pyridine or pyrimidine scaffolds.

Key Structural Features:

- **4-Methylamino Group:** Acts as a critical Hydrogen Bond Donor (HBD) for the "hinge region" in kinase ATP-binding pockets. The N-methyl group can improve solubility and metabolic stability compared to a primary amine.
- **6-Bromo Substituent:** A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of "tail" groups that extend into the solvent-exposed front or hydrophobic back-pockets of enzymes.
- **Pyridazine Core:** The adjacent nitrogen atoms (N1-N2) lower the LUMO energy, making the ring electron-deficient. This enhances the acidity of the NH proton and influences the

electronics of attached aryl rings.

Chemical Properties & Stability

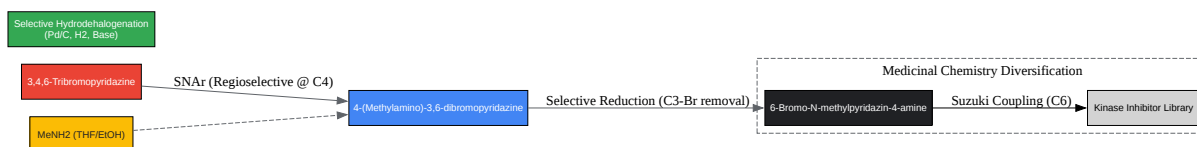
Property	Description
Molecular Formula	C ₅ H ₆ BrN ₃
Molecular Weight	188.03 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; Moderate in DCM; Low in Water.
pKa (Calculated)	~3.5 (Pyridazine N), ~12 (Amine NH - weak acid)
Storage	2-8°C, inert atmosphere (Ar/N ₂). Hygroscopic.
Stability	Stable to air/moisture for short periods. Avoid strong oxidizers.

Handling Precaution: Pyridazines are electron-deficient and can be prone to nucleophilic attack at the C3/C6 positions. However, the amino group at C4 donates electron density, stabilizing the ring against degradation.

Synthetic Protocol: Preparation of the Core

Note: Direct synthesis of the 6-bromo-4-amino isomer often requires navigating regioselectivity issues common in 1,2-diazines. The most robust route utilizes 3,4,6-tribromopyridazine as the starting material, exploiting the enhanced electrophilicity of the C4 position.

Workflow Diagram (Graphviz)



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Caption: Synthetic route emphasizing the regioselective SNAr at C4 followed by selective C3-dehalogenation.

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)

Reaction: 3,4,6-Tribromopyridazine + Methylamine

4-(Methylamino)-3,6-dibromopyridazine

Rationale: In polyhalogenated pyridazines, the C4 and C5 positions (beta to nitrogen) are surprisingly reactive towards nucleophiles when activated by alpha-halogens. In non-polar solvents (THF), substitution at C4 is favored over C3/C6.

Protocol:

- Setup: Charge a round-bottom flask with 3,4,6-tribromopyridazine (1.0 equiv) and anhydrous THF (10 mL/g). Cool to 0°C.[1][2]
- Addition: Dropwise add Methylamine (2.0 M in THF, 2.2 equiv). A precipitate (methylammonium bromide) will form.
- Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3). The product typically appears as a more polar spot.

- Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
- Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).
 - Yield Expectation: 70–85%.
 - Note: The regioisomer (3-methylamino) is a minor byproduct in THF but increases in polar aprotic solvents like DMF.

Step 2: Selective Hydrodehalogenation (Optional/Advanced)

If the 3-bromo substituent is not required for further functionalization, it must be removed to yield the 6-bromo-4-amine target.

Protocol:

- Setup: Dissolve the dibromo intermediate in MeOH. Add Pd/C (10% w/w) (5 mol%) and Et₃N (1.1 equiv).
- Reaction: Stir under H₂ (1 atm, balloon).
- Critical Control: Monitor closely by LCMS. The C3-Br (ortho to amine) and C6-Br (para to amine) have different reactivities. The C3-Br is often sterically hindered but electronically activated. Stop the reaction immediately upon consumption of starting material to prevent over-reduction to the des-bromo product.
- Alternative: Use catalytic hydrogen transfer (HCOONH₄) for milder control.

Application Protocols: Cross-Coupling

The 6-bromo position is an excellent handle for Suzuki-Miyaura coupling. The 4-amino group does not generally require protection if standard bases (Na₂CO₃, K₃PO₄) are used, but deprotonation can occur with strong bases (NaOtBu).

Standard Suzuki Coupling Protocol

Objective: Couple an aryl boronic acid to the C6 position.

- Reagents:
 - Substrate: **6-Bromo-N-methylpyridazin-4-amine** (1.0 equiv).
 - Boronic Acid: Ar-B(OH)₂ (1.2 equiv).
 - Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).
 - Base: 2M aq. Na₂CO₃ (3.0 equiv).
 - Solvent: DME/Water (4:1) or Dioxane/Water (4:1).
- Procedure:
 - Degas solvents with N₂/Ar for 15 minutes.
 - Combine substrate, boronic acid, and base in a microwave vial or pressure tube.
 - Add catalyst under inert atmosphere.^{[3][4]}
 - Heat to 90–100°C (oil bath) or 120°C (Microwave, 20 min).
 - Tip: Pyridazines can coordinate Pd. If conversion is low, switch to a highly active catalyst system like XPhos Pd G3 or Pd₂(dba)₃/SPhos.
- Workup:
 - Filter through Celite. Dilute with EtOAc/Water. Extract, dry (Na₂SO₄), and purify via flash chromatography.

Troubleshooting & Expert Tips

Issue	Root Cause	Solution
Regioisomer Mixtures	Solvent polarity affects SNAr selectivity.	Use THF or Toluene (non-polar) to favor C4 substitution. Avoid DMF/DMSO unless C3/C5 substitution is desired.
Catalyst Poisoning	Pyridazine nitrogens coordinate to Pd.	Increase catalyst loading (5-10%) or use bidentate ligands (dppf, Xantphos) that resist displacement.
Low Solubility	Planar stacking of pyridazine rings.	Use DCM/MeOH mixtures for transfers. In reactions, DME or 1,4-Dioxane are superior to Toluene.
Over-Reduction	H ₂ removes both Br atoms.	Use stoichiometric formate sources or poison the catalyst (e.g., Lindlar) if selectivity is poor. Alternatively, keep the 3-Br and use it as a blocking group, removing it at the very end of the synthesis.

References

- Regioselectivity in Pyridazine Substitution
 - Title: "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines."
 - Source: Journal of Organic Chemistry (ACS).
 - Context: Defines the rules for SNAr on polyhalogenated azines, establishing C4 selectivity in non-polar solvents.
- Synthesis of Aminopyridazines
 - Title: "Expeditive synthesis of 4-substituted 3-aminopyridazines."^[5]
 - Source: Synlett.

- Context: Provides protocols for manipulating bromopyridazines and microwave-assisted couplings.
- Medicinal Chemistry of Pyridazines
 - Title: "Pyridazinic Bioisosteres with Potential Applic
 - Source:MDPI Molecules.
 - Context: Reviews the biological relevance of the pyridazine scaffold in kinase and GPCR drug discovery.
- Kinase Inhibitor Design
 - Title: "Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries."
 - Source:Molecular Diversity.
 - Context: Illustrates the "Scaffold-Linker-Functional Group" str

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